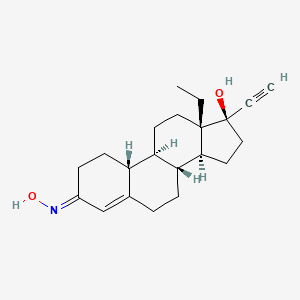
Ortho Evra
Vue d'ensemble
Description
Ortho Evra is a contraceptive skin patch containing a combination of female hormones, ethinyl estradiol and norelgestromin . These hormones prevent ovulation, the release of an egg from an ovary, and also cause changes in the cervical mucus and uterine lining, making it harder for sperm to reach the uterus and for a fertilized egg to attach to the uterus . The Ortho Evra brand name has been discontinued in the U.S., but there may be generic equivalents available .
Synthesis Analysis
The Ortho Evra patch releases two drugs, norelgestromin and ethinyl estradiol, which diffuse through a person’s skin and into their bloodstream . A 2-D, axisymmetric model was developed to analyze the diffusion of norelgestromin from the patch and through the skin .
Molecular Structure Analysis
The structural formulas of the components are: norelgestromin and ethinyl estradiol . The molecular weight of norelgestromin is 327.47 and that of ethinyl estradiol is 296.41 .
Chemical Reactions Analysis
The Ortho Evra patch works by releasing the hormones norelgestromin and ethinyl estradiol into the skin and then into the bloodstream . The patch is designed to be worn for seven days at a time . If the patch is removed for 24 hours or less, no significant disruption to the delivery of the drugs would occur .
Physical And Chemical Properties Analysis
Ortho Evra is a thin, matrix-type transdermal contraceptive patch consisting of three layers . The backing layer is composed of a beige flexible film consisting of a low-density pigmented polyethylene outer layer and a polyester inner layer . The middle layer contains polyisobutylene/polybutene adhesive, crospovidone, non-woven polyester fabric and lauryl lactate as inactive components . The active components in this layer are the hormones, norelgestromin and ethinyl estradiol .
Applications De Recherche Scientifique
Contraception
The primary purpose of the Ortho Evra patch is contraception. It effectively prevents pregnancy by releasing two key drugs : The primary purpose of the Ortho Evra patch is contraception. It effectively prevents pregnancy by releasing two key drugs: norelgestromin and ethinyl estradiol. These mechanisms contribute to its contraceptive efficacy:
- Endometrial Changes : The endometrium (uterine lining) undergoes modifications, reducing the likelihood of embryo implantation .
Pharmacokinetics
Understanding the patch’s pharmacokinetics is crucial for optimizing its use:
- Concentration Variability : Wearing two patches over two weeks results in periodic concentration fluctuations .
Efficacy and Cycle Control
Pooled results from contraceptive studies demonstrate the patch’s contraceptive efficacy and cycle control . It provides reliable birth control while maintaining predictable menstrual cycles.
Serum Concentrations
After single and multiple patch applications, serum concentrations of norelgestromin and ethinyl estradiol resemble those seen with oral norgestimate. However, the patch lacks the peaks and troughs associated with oral dosing .
Adhesion and Compliance
Ensuring proper patch adhesion is essential for consistent drug delivery. Studies have evaluated adhesion rates and compliance among users . Understanding adherence patterns helps optimize contraceptive outcomes.
Mécanisme D'action
Ortho Evra, also known as the contraceptive patch, is a combination of two hormones, norelgestromin (NGMN) and ethinyl estradiol (EE), used for the prevention of pregnancy .
Target of Action
The primary targets of Ortho Evra are the progesterone and estrogen receptors. Norelgestromin, the active progestin in Ortho Evra, binds to the progesterone receptors, while ethinyl estradiol, a synthetic estrogen, binds to the estrogen receptors .
Mode of Action
Ortho Evra works by suppressing gonadotropins, primarily luteinizing hormone and follicle-stimulating hormone. This suppression inhibits ovulation, preventing the release of an egg from the ovaries during the menstrual cycle . Additionally, Ortho Evra induces changes in the cervical mucus, making it more difficult for sperm to enter the uterus, and alters the endometrium (the lining of the uterus), reducing the likelihood of implantation of a fertilized egg .
Biochemical Pathways
Ortho Evra affects several biochemical pathways. By binding to progesterone and estrogen receptors, it influences the hypothalamic-pituitary-gonadal axis, leading to the suppression of gonadotropins and inhibition of ovulation . It also impacts the biochemical environment of the cervix and uterus, leading to changes in cervical mucus and the endometrium .
Pharmacokinetics
Ortho Evra delivers norelgestromin and ethinyl estradiol to the systemic circulation through the skin. The systemic exposures of NGMN and EE during the use of Ortho Evra are higher, and peak concentrations are lower than those produced by an oral contraceptive containing norgestimate 250 mcg / EE 35 mcg . The patch maintains serum concentrations of norelgestromin and ethinyl estradiol within these ranges for up to 10 days .
Result of Action
The molecular and cellular effects of Ortho Evra’s action include the suppression of ovulation, alteration of the cervical mucus and endometrium, and potential changes in the menstrual cycle. These changes work together to prevent pregnancy .
Action Environment
The efficacy of Ortho Evra can be influenced by various environmental factors. For instance, the patch’s adhesion can be affected by heat, humidity, and physical activity. Studies have shown that efficacious concentrations of norelgestromin and ethinyl estradiol are achieved regardless of these factors . It’s also important to note that Ortho Evra may be less effective in preventing pregnancy in women at or above 198 lbs (90 kg) .
Safety and Hazards
Ortho Evra may increase the risk of serious blood clots, stroke, or heart attack, especially if the user has certain other conditions, or if they are overweight . Smoking can greatly increase these risks while using Ortho Evra . It should not be used by individuals who smoke and are older than 35 years of age . It should also not be used by individuals with uncontrolled high blood pressure, heart disease, a blood-clotting disorder, diabetic problems with eyes or kidneys, unusual vaginal bleeding, liver disease or liver cancer, severe migraine headaches, or if they have ever had breast or uterine cancer, a heart attack, a stroke, or a blood clot .
Orientations Futures
The Ortho Evra brand name has been discontinued in the U.S., but there may be generic equivalents available . If the patch is applied more than a week after taking the last active pill or removal of the last vaginal ring, a non-hormonal contraceptive should be used concurrently for the first 7 days of patch use .
Propriétés
IUPAC Name |
(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXLNHNDMZNMC-VTKCIJPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Deacetylnorgestimate | |
CAS RN |
74183-55-4, 53016-31-2 | |
| Record name | Norelgestromin, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074183554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORELGESTROMIN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2XKY25DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ortho Evra prevent pregnancy?
A1: Ortho Evra primarily prevents pregnancy by inhibiting ovulation. [] Both NGMN and EE work synergistically to suppress gonadotropins, thereby disrupting follicular development and preventing the release of an egg. []
Q2: Does Ortho Evra impact cervical mucus?
A2: Yes, Ortho Evra alters the composition of cervical mucus, increasing its viscosity and making it difficult for sperm to penetrate the cervix and reach the uterus. []
Q3: Are there any other mechanisms by which Ortho Evra works?
A3: Ortho Evra also induces changes in the endometrium, making it less receptive to implantation should fertilization occur. []
Q4: How are norelgestromin and ethinyl estradiol absorbed from the patch?
A4: Both NGMN and EE are absorbed through the skin and into the bloodstream following a concentration gradient. [, ] The patch is designed for continuous release over a 7-day period. []
Q5: How are NGMN and EE metabolized and excreted?
A5: While specific details on metabolism and excretion pathways weren't elaborated upon in the provided research, it's known that both hormones undergo hepatic metabolism, similar to orally administered contraceptives. Excretion likely occurs through a combination of urine and feces. []
Q6: What happens to NGMN and EE levels if the patch detaches?
A6: Mathematical models have been developed to predict NGMN and EE serum concentrations in cases of patch detachment. These models indicate that serum levels decline gradually following detachment, but the rate depends on the extent and duration of detachment. []
Q7: Have there been studies comparing Ortho Evra to oral contraceptives?
A7: Yes, several studies have compared Ortho Evra to oral contraceptives containing levonorgestrel or desogestrel. These studies demonstrated comparable efficacy in preventing pregnancy and altering cervical mucus. [, ]
Q8: What are the advantages of Ortho Evra over oral contraceptives?
A8: One key advantage is improved compliance. Clinical trials revealed that women using Ortho Evra demonstrated higher rates of perfect compliance compared to those using oral contraceptives. [] This is attributed to the weekly application schedule, which may be more convenient for some individuals. [, ]
Q9: What are the common side effects reported with Ortho Evra?
A9: The most common side effects reported are similar to those associated with combined oral contraceptives, with the addition of application site reactions. These reactions are typically mild to moderate and include redness, itching, or irritation. []
Q10: Were there any safety concerns raised about Ortho Evra?
A10: Some studies suggested a potential increased risk of venous thromboembolism (VTE) in Ortho Evra users compared to those using certain oral contraceptives. This led to updates in the product labeling to reflect this potential risk. [, , ]
Q11: Has the relationship between Ortho Evra and body weight been investigated?
A11: Yes, research suggests that Ortho Evra might be less effective in women weighing over 90 kg compared to women with lower body weights. [, ] Further research is necessary to fully understand the relationship between body weight and contraceptive patch efficacy. []
Q12: Have there been studies on Ortho Evra's impact on bone health in adolescents?
A12: Limited research suggests that Ortho Evra does not appear to negatively affect bone accretion in adolescents, but further investigation is needed. []
Q13: Are there alternative contraceptive methods with different delivery systems?
A13: Yes, several alternatives are available, including the vaginal ring (NuvaRing), contraceptive injections (Depo-Provera, Lunelle), and the levonorgestrel-releasing intrauterine system (Mirena). Each method offers its own set of advantages and disadvantages, impacting patient adherence and satisfaction. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



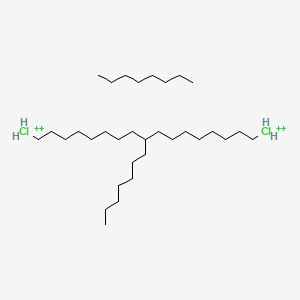
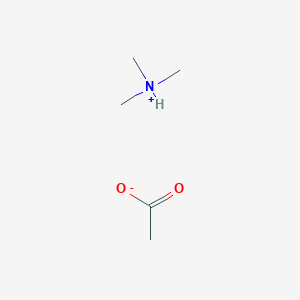
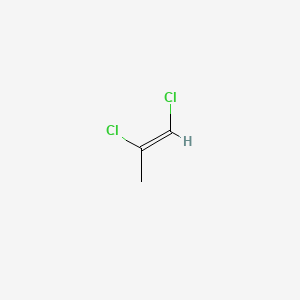
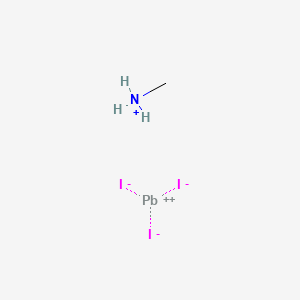
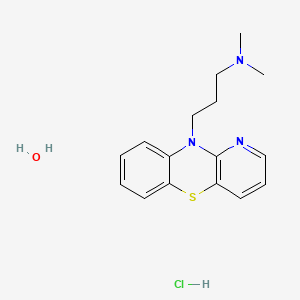

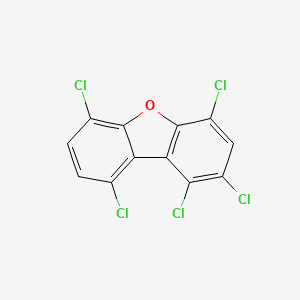
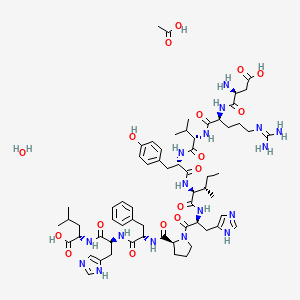

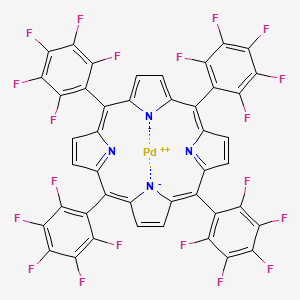
![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)
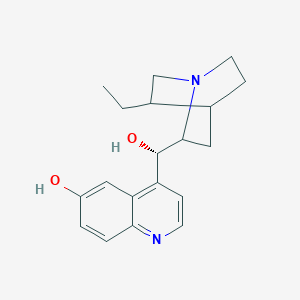
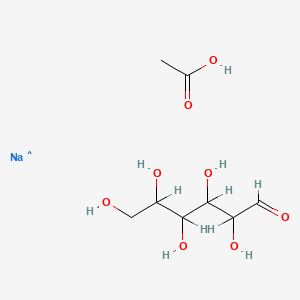
![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)